molecular formula C17H21FN2O3S2 B2535895 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide CAS No. 920173-85-9

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2535895
CAS No.: 920173-85-9
M. Wt: 384.48
InChI Key: MRIPWXUNFPOXHH-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H21FN2O3S2 and its molecular weight is 384.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, have shown potent antimicrobial activity. These derivatives, particularly those behaving as antifungal agents, exhibited promising activity against both bacterial strains and fungi, highlighting their potential in addressing microbial resistance (Janakiramudu et al., 2017).

Cytotoxic Activity

Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). Some derivatives demonstrated potent activity, suggesting their potential in cancer treatment (Ghorab et al., 2015).

Antiproliferative Agents

A series of N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives have been developed as antiproliferative agents against various cancer cell lines. These compounds demonstrated significant activity, highlighting their therapeutic potential in cancer treatment (Pawar et al., 2018).

Cerebrovasodilatation and Anticonvulsant Effects

Derivatives like 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide have shown cerebrovasodilatation effects through selective inhibition of carbonic anhydrase enzymes, along with potent anticonvulsant activities. These findings suggest their potential in neurological therapies (Barnish et al., 1981).

Modulation of Antibiotic Activity

The study of 4-(Phenylsulfonyl) morpholine showed its role in modulating antibiotic activity against multidrug-resistant strains, presenting a novel approach to combat antibiotic resistance (Oliveira et al., 2015).

Fluorescent Molecular Probes

Sulfonamide derivatives have been used to develop fluorescent molecular probes for biological studies, enabling the tracking and analysis of various biological processes with high sensitivity (Diwu et al., 1997).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-13-2-7-17(24-13)25(21,22)19-12-16(20-8-10-23-11-9-20)14-3-5-15(18)6-4-14/h2-7,16,19H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIPWXUNFPOXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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